3-Ethyl-2-methylbenzofuran

Description

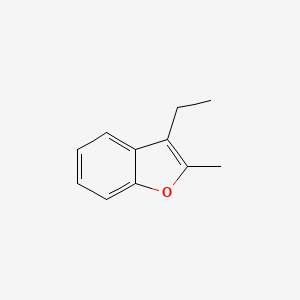

3-Ethyl-2-methylbenzofuran is a substituted benzofuran derivative characterized by a fused benzene and furan ring system, with an ethyl group at position 3 and a methyl group at position 2. Benzofuran derivatives are widely studied for their pharmacological activities, structural versatility, and applications in organic synthesis .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |

InChI Key |

QKKJAALPNYZUFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethyl and methyl substituents. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize benzofuran derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylbenzofuran undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nitrating agents like nitric acid for nitration; halogens like bromine for halogenation.

Major Products:

Oxidation: Benzofuran-2,3-diones.

Reduction: Dihydrobenzofurans.

Substitution: Nitrobenzofurans, halobenzofurans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylbenzofuran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties

Key Observations :

- Alkyl vs. Sulfinyl Groups : Ethylsulfinyl derivatives exhibit higher melting points (445–446 K) than alkoxy or alkyl-substituted compounds, likely due to stronger intermolecular interactions (e.g., hydrogen bonds) .

- Chloro Substituents : Lower yields (52%) and oily states suggest reduced crystallinity compared to ethoxy derivatives .

Pharmacological and Functional Comparisons

Bioactivity Profiles

- 3-Ethylsulfinyl Derivatives : Exhibit broad-spectrum antimicrobial, antifungal, and antitumor activities . For example, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran shows potent antimicrobial properties .

- Alkoxy Derivatives: Limited direct pharmacological data, but ethoxy groups may enhance solubility for drug delivery .

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and reactivity but may reduce bioavailability due to increased hydrophobicity .

- Sulfinyl Groups : Improve pharmacological potency by facilitating hydrogen bonding with biological targets .

- Alkyl Chains (e.g., Ethyl, Butoxy) : Longer chains (e.g., butoxy in 3l) may decrease crystallinity but improve membrane permeability .

Crystallographic and Stability Insights

- Planarity : Benzofuran cores in sulfinyl derivatives (e.g., Choi et al., 2008) are nearly planar (mean deviation ≤ 0.009 Å), promoting π-π stacking and crystallinity .

- Hydrogen Bonding : Carboxyl groups in 2-(3-ethylsulfanyl-5-fluoro...) acetic acid form centrosymmetric dimers, enhancing thermal stability .

- Oxidative Stability : Sulfinyl derivatives are more stable than sulfanyl precursors due to higher oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.